molecular formula C10H8ClNO2 B13663397 8-chloro-6-methoxyquinolin-2(1H)-one

8-chloro-6-methoxyquinolin-2(1H)-one

Cat. No.: B13663397
M. Wt: 209.63 g/mol
InChI Key: FTOJHZVPOHATIX-UHFFFAOYSA-N
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Description

8-chloro-6-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 6th position, along with a ketone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Chlorination: The 6-methoxyquinoline undergoes chlorination at the 8th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Oxidation: The chlorinated intermediate is then oxidized to introduce the ketone group at the 2nd position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 8-chloro-6-methoxyquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-6-methoxyquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-malarial, anti-cancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-chloro-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Receptor Binding: The compound may bind to receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinolin-2(1H)-one: Lacks the chlorine atom at the 8th position.

    8-chloroquinolin-2(1H)-one: Lacks the methoxy group at the 6th position.

    8-chloro-6-hydroxyquinolin-2(1H)-one: Has a hydroxyl group instead of a methoxy group at the 6th position.

Uniqueness

8-chloro-6-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 8th position and the methoxy group at the 6th position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

8-chloro-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h2-5H,1H3,(H,12,13)

InChI Key

FTOJHZVPOHATIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=O)N2)Cl

Origin of Product

United States

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